Payload Capacity: Dual Propargyl Groups Enable DAR 2 Conjugation vs. Monofunctional Linkers
Amino-PEG4-bis-PEG3-propargyl possesses two terminal propargyl groups, allowing for the attachment of two payload molecules per linker molecule, thereby enabling a theoretical DAR of 2 from a single conjugation event . In contrast, monofunctional propargyl linkers like Propargyl-PEG8-NH2 contain only one propargyl group, limiting payload attachment to a 1:1 stoichiometry . This structural difference directly impacts the achievable drug loading on an antibody without requiring multiple, potentially destabilizing conjugation sites.
| Evidence Dimension | Number of Clickable Alkyne Groups (Payload Attachment Sites) |
|---|---|
| Target Compound Data | 2 propargyl groups |
| Comparator Or Baseline | 1 propargyl group (Propargyl-PEG8-NH2) |
| Quantified Difference | +100% increase in payload attachment sites per linker |
| Conditions | Structural analysis based on chemical formula and vendor specifications |
Why This Matters
This directly translates to a higher drug-to-antibody ratio (DAR) capability, which is a critical parameter for ADC potency and efficacy.
